(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone core, a chlorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the methoxyphenylmethylidene group: This step involves the condensation of the intermediate with 2-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
(4E)-3-{[(4-Bromophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
(4E)-3-{[(4-Methylphenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H19ClN2O2S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
(4E)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(2-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H19ClN2O2S/c1-29-23-10-6-5-7-17(23)15-21-22(16-30-20-13-11-18(25)12-14-20)26-27(24(21)28)19-8-3-2-4-9-19/h2-15H,16H2,1H3/b21-15+ |
InChI Key |
TWOWNYKHZHUMKF-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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